molecular formula C12H11Cl3N2O5 B12686429 2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide CAS No. 93856-95-2

2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide

Cat. No.: B12686429
CAS No.: 93856-95-2
M. Wt: 369.6 g/mol
InChI Key: BYMMCVVSJVRBBG-UHFFFAOYSA-N
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Description

2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide is a complex organic compound with the molecular formula C12H11Cl3N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acrylamide Backbone: The initial step involves the preparation of the acrylamide backbone through the reaction of acryloyl chloride with an appropriate amine under controlled conditions.

    Introduction of the Trichloro Group: The trichloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus trichloride.

    Addition of the Hydroxy and Hydroxymethyl Groups: These groups are typically introduced through hydroxylation reactions, which may involve the use of hydrogen peroxide or other oxidizing agents.

    Incorporation of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring, which can be achieved using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloro group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide involves interactions with various molecular targets. The compound’s multiple functional groups allow it to engage in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acrylamide: Lacks the nitrophenyl group, resulting in different chemical properties and applications.

    2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-methylphenyl)ethyl]acrylamide: Contains a methyl group instead of a nitro group, affecting its reactivity and biological activity.

Uniqueness

2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

93856-95-2

Molecular Formula

C12H11Cl3N2O5

Molecular Weight

369.6 g/mol

IUPAC Name

2,3,3-trichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]prop-2-enamide

InChI

InChI=1S/C12H11Cl3N2O5/c13-9(11(14)15)12(20)16-8(5-18)10(19)6-1-3-7(4-2-6)17(21)22/h1-4,8,10,18-19H,5H2,(H,16,20)

InChI Key

BYMMCVVSJVRBBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(=C(Cl)Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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